molecular formula C22H23ClN4O4 B10961472 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide

Cat. No.: B10961472
M. Wt: 442.9 g/mol
InChI Key: MWHBAAHUCSNEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a pyrazole ring, a nitro group, and a trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the nitro group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

    Attachment of the trimethylphenoxy group: This step involves the reaction of the pyrazole derivative with 2,3,5-trimethylphenol under suitable conditions.

    Formation of the propanamide linkage: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide involves its interaction with specific molecular targets. The nitro group and pyrazole ring are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23ClN4O4

Molecular Weight

442.9 g/mol

IUPAC Name

3-(4-chloro-5-methylpyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide

InChI

InChI=1S/C22H23ClN4O4/c1-13-7-14(2)15(3)21(8-13)31-19-10-17(9-18(11-19)27(29)30)25-22(28)5-6-26-16(4)20(23)12-24-26/h7-12H,5-6H2,1-4H3,(H,25,28)

InChI Key

MWHBAAHUCSNEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CCN3C(=C(C=N3)Cl)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.